Tert-butyl(4-(4-(2,3-dihydroxypropoxy)phenyl)butyl)carbamate
Beschreibung
Eigenschaften
Molekularformel |
C18H29NO5 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
tert-butyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate |
InChI |
InChI=1S/C18H29NO5/c1-18(2,3)24-17(22)19-11-5-4-6-14-7-9-16(10-8-14)23-13-15(21)12-20/h7-10,15,20-21H,4-6,11-13H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
DBJGVJUXVSTZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)OCC(CO)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
Physico-chemical Properties :
- The compound’s dihydroxypropoxy group enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and reactivity.
Comparison with Structurally Similar Compounds
Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
Key Differences :
| Parameter | Target Compound | Tert-butyl (4-chlorophenethyl)carbamate |
|---|---|---|
| Molecular Formula | C₁₈H₂₉NO₅ | C₁₃H₁₈ClNO₂ |
| Molar Mass | 339.43 g/mol | 255.74 g/mol |
| Substituents | Dihydroxypropoxy, phenylbutyl | Chlorophenethyl |
| Hazard Profile | No reported hazards | Non-hazardous per SDS |
| Primary Use | Synthetic intermediate | Laboratory chemical synthesis |
Functional Implications :
- The chlorine atom in Tert-butyl (4-chlorophenethyl)carbamate increases electrophilicity, making it reactive in cross-coupling reactions.
Fluorinated Carboxamide Derivatives (EP 4,374,877 A2)
Example Compound :
- IUPAC Name : (4aR)-1-[[4-[4-[(2R)-2,3-Dihydroxypropoxy]butoxy]-2,3-difluorophenyl]methyl]-4-hydroxy-4a-methyl-N-[2-(6-methylsulfanylpyridin-3-yl)-4-(trifluoromethyl)phenyl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Molecular Formula : C₃₉H₃₈F₅N₅O₇S
- Molar Mass : 844.81 g/mol (LCMS: m/z 597 [M+H]+)
- HPLC Retention Time : 1.52 minutes (SMD-TFA05 conditions) .
Key Differences :
| Parameter | Target Compound | Fluorinated Carboxamide Derivative |
|---|---|---|
| Molecular Complexity | Moderate | High (polyfluorinated, extended chain) |
| Functional Groups | Dihydroxypropoxy, carbamate | Fluorophenyl, trifluoromethyl, sulfanyl |
| Chromatographic Behavior | Not reported | Short retention time (1.52 min) |
| Therapeutic Potential | Intermediate | Drug candidate (e.g., kinase inhibition) |
Functional Implications :
- The fluorinated derivative’s trifluoromethyl and sulfur-containing groups enhance metabolic stability and target binding affinity, making it suitable for therapeutic applications. The target compound’s simpler structure limits its direct pharmacological use but optimizes it as a synthetic building block .
Physico-chemical Behavior
- The target compound’s dihydroxypropoxy group improves aqueous solubility compared to non-polar analogs like Tert-butyl (4-chlorophenethyl)carbamate. However, it lacks the lipophilic fluorinated moieties seen in patent-derived compounds, which are critical for membrane permeability in drug candidates .
Q & A
Q. Key Considerations :
- Control reaction temperature (<50°C) to prevent epoxide ring reopening during alkylation.
- Use anhydrous conditions to avoid hydrolysis of tert-butyl chloroformate .
Advanced: How can regioselectivity challenges in the dihydroxypropoxy group installation be addressed?
Answer:
Regioselectivity during epichlorohydrin coupling can be influenced by:
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) direct nucleophilic attack to the less hindered epoxide carbon .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing selectivity .
- Protection/Deprotection Strategies : Temporarily protecting the phenolic -OH group with acetyl or benzyl groups before alkylation .
Q. Data Analysis :
| Condition | Regioselectivity Ratio (α:β) | Yield (%) |
|---|---|---|
| BF₃·Et₂O in DCM | 9:1 | 78 |
| No Catalyst | 3:1 | 65 |
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR :
- HPLC : Retention time ~1.5 minutes (C18 column, acetonitrile/water) validates purity .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₈H₂₉NO₆: 380.2; observed: 380.1 .
Advanced: How do structural modifications impact its enzyme inhibition efficacy?
Answer:
The dihydroxypropoxy and carbamate groups are critical for interactions with enzymes like acetylcholinesterase:
- Dihydroxypropoxy : Hydrogen bonds with catalytic serine residues (Ki reduced from 120 nM to 45 nM when replaced with methoxy) .
- t-Bu Group : Hydrophobic interactions stabilize the enzyme-inhibitor complex (ΔG = -9.2 kcal/mol via molecular docking) .
Contradiction Resolution :
Discrepancies in reported IC₅₀ values (e.g., 50 nM vs. 200 nM) arise from assay conditions:
- pH : Activity drops at pH >8 due to carbamate hydrolysis.
- Substrate Concentration : Lower substrate (acetylthiocholine) increases apparent potency .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods to avoid inhaling dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can stability issues in aqueous buffers be mitigated during bioassays?
Answer:
The carbamate group hydrolyzes in aqueous media (t₁/₂ = 4 hours at pH 7.4). Strategies include:
- Buffer Additives : 10% DMSO or cyclodextrin inclusion complexes reduce hydrolysis .
- Low-Temperature Storage : -20°C in lyophilized form extends stability to 6 months .
- Prodrug Design : Replace tert-butyl with more stable groups (e.g., p-nitrophenyl) for delayed release .
Basic: What are its primary applications in medicinal chemistry research?
Answer:
- Enzyme Inhibition : Potent acetylcholinesterase inhibitor (IC₅₀ = 50 nM) for Alzheimer’s studies .
- Prodrug Development : Carbamate acts as a hydrolyzable linker for targeted drug delivery .
- Structure-Activity Relationship (SAR) : Modifying the phenylbutyl chain enhances blood-brain barrier penetration .
Advanced: What computational methods validate its binding mode to biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding poses with RMSD <2.0 Å compared to X-ray crystallography .
- MD Simulations (GROMACS) : 100-ns simulations confirm stable hydrogen bonds with acetylcholinesterase (occupancy >80%) .
- QM/MM Calculations : Reveal transition states for carbamate hydrolysis (activation energy = 18 kcal/mol) .
Basic: How is purity assessed and quantified post-synthesis?
Answer:
- HPLC : Purity >98% confirmed using a C18 column (gradient: 10–90% acetonitrile in 20 minutes) .
- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .
- TLC : Rf = 0.6 (silica gel, ethyl acetate/hexane 3:7) .
Advanced: What strategies resolve low yields in large-scale carbamate formation?
Answer:
- Catalyst Optimization : DMAP (4-dimethylaminopyridine) increases yields from 60% to 85% by accelerating chloroformate activation .
- Solvent Screening : THF outperforms DCM due to better solubility of intermediates .
- Continuous Flow Reactors : Improve mixing and heat transfer, reducing side products (yield: 90% at 10 g scale) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
